3-Phenyl-acrylic acid, butyl ester

Catalog No.
S522356
CAS No.
538-65-8
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-acrylic acid, butyl ester

CAS Number

538-65-8

Product Name

3-Phenyl-acrylic acid, butyl ester

IUPAC Name

butyl (Z)-3-phenylprop-2-enoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9-

InChI Key

OHHIVLJVBNCSHV-KTKRTIGZSA-N

SMILES

Array

solubility

5 mg/mL

Synonyms

NSC 71966; NSC71966; NSC-71966; Butyl cinnamate

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCCCOC(=O)/C=C\C1=CC=CC=C1

The exact mass of the compound Butyl cinnamate is 204.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 mslightly soluble to insoluble in watermiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71966. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmaceutical Intermediate

Butyl cinnamate can serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its reactive sites allow for further chemical modifications, leading to the creation of novel drug candidates. Researchers can utilize this property to explore new therapeutic avenues. Source: Procurenet, tert-Butyl Cinnamate 98 | High-Quality Chemical Compound:

Butyl cinnamate is an organic compound classified as an ester, specifically the butyl ester of cinnamic acid. Its chemical formula is C13H16O2\text{C}_{13}\text{H}_{16}\text{O}_{2}, with a molecular weight of approximately 204.26 g/mol. This compound appears as a colorless to pale yellow liquid with a sweet, balsamic odor reminiscent of cinnamon and vanilla. It is slightly soluble in water but more soluble in organic solvents, making it a versatile ingredient in various applications, particularly in the fragrance and flavor industries .

Butyl cinnamate's mechanism of action in biological systems is not fully understood. However, research suggests it might interact with olfactory receptors, contributing to its fragrance properties []. Additionally, some studies suggest potential antimicrobial activity, but further investigation is needed.

Typical of esters. Key reactions include:

  • Esterification: The formation of butyl cinnamate occurs through the reaction of cinnamic acid with butanol, typically under acidic conditions to catalyze the reaction .
  • Hydrolysis: In the presence of water and an acid or base, butyl cinnamate can revert to its original components, cinnamic acid and butanol.
  • Transesterification: This reaction involves exchanging the alcohol moiety in butyl cinnamate with another alcohol, which can alter its properties for specific applications .

The synthesis of butyl cinnamate typically involves several methods:

  • Conventional Esterification: The most common method involves the direct esterification of cinnamic acid with butanol using an acid catalyst (e.g., sulfuric acid) under reflux conditions .
  • Enzymatic Synthesis: Recent advancements have introduced enzymatic methods using lipases in non-aqueous media to synthesize butyl cinnamate. This method is considered more environmentally friendly and can produce high yields under milder conditions .
  • Microflow Technology: Innovative approaches such as continuous microflow synthesis have been developed to streamline production processes and improve efficiency through better catalyst utilization .

Butyl cinnamate is widely used across various industries due to its pleasant aroma and flavor profile:

  • Fragrance Industry: It is a common ingredient in perfumes and scented products due to its sweet and balsamic scent.
  • Food Industry: Used as a flavoring agent in confections, beverages, and baked goods.
  • Cosmetics: Incorporated into lotions, creams, and soaps for its aromatic qualities and potential skin benefits.
  • Pharmaceuticals: Utilized in formulations for its antimicrobial properties and as a flavoring agent .

Research on the interactions of butyl cinnamate with other compounds has revealed its compatibility with various fragrance ingredients. Studies indicate that it can enhance the olfactory profiles of other compounds when used in blends. Furthermore, interaction studies have assessed its safety profile when combined with other esters and alcohols commonly used in cosmetics and food products .

Several compounds share structural similarities with butyl cinnamate, primarily due to their classification as esters derived from cinnamic acid or related structures. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl CinnamateEthyl EsterMore volatile; often used in perfumes
Methyl CinnamateMethyl EsterCommonly found in essential oils
Benzyl CinnamateBenzyl EsterExhibits stronger floral notes; used in high-end fragrances
Propyl CinnamatePropyl EsterSimilar applications; slightly different scent profile
Butyl BenzoateBenzoate EsterUsed primarily as a solvent; different aroma profile

Butyl cinnamate stands out due to its unique sweet balsamic aroma that is less pronounced in other similar compounds. Its specific applications in both food flavoring and personal care products highlight its versatility compared to others that may be more specialized .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

204.115029749 Da

Monoisotopic Mass

204.115029749 Da

Heavy Atom Count

15

Density

1.008-1.014

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05Q793M6Z5

GHS Hazard Statements

Aggregated GHS information provided by 390 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 232 of 390 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 158 of 390 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

538-65-8

Wikipedia

Butyl cinnamate

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, butyl ester: ACTIVE

Dates

Last modified: 08-15-2023
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6: Koutsaplis M, Andrews PC, Bull SD, Duggan PJ, Fraser BH, Jensen P. A new diastereoselective aza-allyl conjugate addition-Michael addition-ring closure reaction sequence and its application in the construction of six contiguous stereogenic centres. Chem Commun (Camb). 2007 Sep 14;(34):3580-2. PubMed PMID: 18080550.
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9: Ziolo J, Chrapec J, Rzoska SJ. Critical behavior of the isotropic-smectic-A transition in p-decyloxy-benzylidene-p-amino-2-methyl-butyl-cinnamate studied by the nonlinear dielectric effect method. Phys Rev A Gen Phys. 1989 Jul 1;40(1):448-450. PubMed PMID: 9901911.
10: Dumrongrattana S, Huang CC. Polarization and tilt-angle measurements near the smectic-A-chiral-smectic-C transition of p-(n-decyloxybenzylidene)-p-amino-(2-methyl-butyl)cinnamate (DOBAMBC). Phys Rev Lett. 1986 Feb 3;56(5):464-467. PubMed PMID: 10033199.
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